molecular formula C7H11NO2 B13545583 [5-(Methoxymethyl)furan-2-yl]methanamine

[5-(Methoxymethyl)furan-2-yl]methanamine

Cat. No.: B13545583
M. Wt: 141.17 g/mol
InChI Key: QVFDAZZILIZTSE-UHFFFAOYSA-N
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Description

[5-(Methoxymethyl)furan-2-yl]methanamine is a furan-derived primary amine featuring a methoxymethyl substituent at the 5-position of the furan ring.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

[5-(methoxymethyl)furan-2-yl]methanamine

InChI

InChI=1S/C7H11NO2/c1-9-5-7-3-2-6(4-8)10-7/h2-3H,4-5,8H2,1H3

InChI Key

QVFDAZZILIZTSE-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(O1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methoxymethyl)furan-2-yl]methanamine typically involves the reaction of 5-(methoxymethyl)furan-2-carbaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Methoxymethyl)furan-2-yl]methanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 5-(methoxymethyl)furan-2-carboxylic acid.

    Reduction: Formation of 5-(methoxymethyl)furan-2-ylmethanol.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [5-(Methoxymethyl)furan-2-yl]methanamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.

Medicine:

    Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [5-(Methoxymethyl)furan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural features and properties of [5-(Methoxymethyl)furan-2-yl]methanamine and its analogs:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound* Methoxymethyl C₈H₁₁NO₂ 153.18 Ether group enhances solubility; electron-donating effect stabilizes furan ring.
[5-(4-Chlorophenyl)furan-2-yl]methanamine 4-Chlorophenyl C₁₁H₁₀ClNO 207.66 Hydrophobic; electron-withdrawing Cl may reduce reactivity .
[5-(Pyridin-3-yl)furan-2-yl]methanamine Pyridin-3-yl C₁₀H₁₀N₂O 174.20 Basic pyridine nitrogen enables hydrogen bonding; potential for metal chelation .
[5-(Hydroxymethyl)furan-2-yl]methanamine Hydroxymethyl C₆H₉NO₂ 127.14 Polar hydroxyl group increases water solubility; prone to oxidation .

*Inferred properties based on analogs.

Pharmacokinetic and Toxicity Considerations

  • Solubility : Methoxymethyl derivatives are more lipophilic than hydroxymethyl analogs but less hydrophobic than chlorophenyl-substituted compounds, balancing membrane permeability and aqueous solubility.
  • Metabolic Stability : Ether groups (methoxymethyl) resist enzymatic hydrolysis better than esters or hydroxymethyl groups .
  • Toxicity : Computational predictions () suggest low hepatotoxicity for furan-methanamines, though substituents like chlorophenyl may introduce off-target effects .

Biological Activity

[5-(Methoxymethyl)furan-2-yl]methanamine is a furan-based compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-methoxymethylfuran with appropriate amines under controlled conditions. Several synthetic routes have been explored, including:

  • Direct Amination : Reacting 5-methoxymethylfuran with amines in the presence of catalysts.
  • Multicomponent Reactions : Utilizing one-pot reactions to combine furan derivatives with amine components.
  • Hydrogenation Processes : Reducing intermediates to achieve desired amine functionalities.

Biological Activity

The biological activity of this compound has been evaluated in various studies highlighting its potential anticancer and antibacterial properties.

Anticancer Activity

Research indicates that derivatives of furan compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related furan derivatives can inhibit the growth of HeLa and HepG2 cells, with IC50 values indicating effective concentrations for cell inhibition.

CompoundCell LineIC50 (µg/mL)
This compoundHeLaTBD
Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa62.37
Methyl-5-(hydroxymethyl)-2-furan carboxylateHepG2149.08

Antibacterial Activity

The compound has also shown promise as an antibacterial agent. Studies report effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial potential.

Bacteria StrainMIC (µg/mL)
Staphylococcus aureus500
E. coli250
Bacillus subtilis250

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and metabolism.
  • Induction of Apoptosis : It could trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Bacterial Cell Walls : Its structure may allow it to penetrate bacterial membranes, disrupting cellular integrity.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound:

  • Study on Methyl Derivatives : A study assessed the anticancer activity of methyl derivatives against HeLa cells, revealing a correlation between structural modifications and increased potency.
    • Findings : The presence of hydroxymethyl groups enhanced cytotoxicity.
  • Antibacterial Evaluation : Research conducted on furan derivatives demonstrated varying degrees of antibacterial activity against common pathogens.
    • Findings : Compounds with specific substitutions showed improved efficacy against resistant bacterial strains.

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